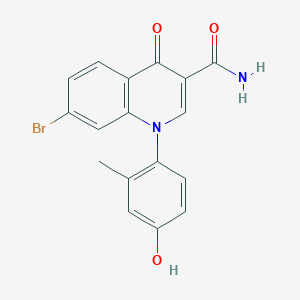

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

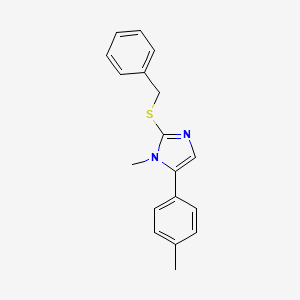

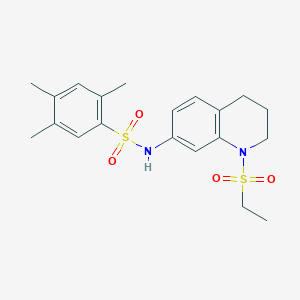

The compound 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a brominated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a hydroxyphenyl group in the structure suggests potential reactivity and usefulness in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of related brominated quinoline compounds has been described in the literature. For instance, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved through a non-isotopic nucleophilic halogen exchange, starting from a dibromo-iodo precursor . Another related compound, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, was synthesized using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . These methods could potentially be adapted for the synthesis of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide by altering the starting materials and reaction conditions to incorporate the hydroxyphenyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the quinoline core, which consists of a fused benzene and pyridine ring. The addition of a bromine atom to this core adds to the molecule's reactivity, making it amenable to further functionalization. The hydroxyphenyl group attached to the quinoline core could influence the molecule's electronic properties and potentially its interaction with biological targets.

Chemical Reactions Analysis

Brominated quinolines can participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups . The hydroxy group in the hydroxyphenyl moiety could be involved in the formation of esters or ethers, and it may also undergo oxidation or reduction reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide are not detailed in the provided papers, we can infer from related compounds that such molecules are likely to have moderate solubility in organic solvents and may exhibit fluorescence, which can be useful in imaging studies . The presence of a bromine atom also suggests that the compound could be used as a precursor for radiolabeling, as demonstrated in the synthesis of a SPECT tracer . The photolabile nature of brominated hydroxyquinolines, as mentioned in the context of a photolabile protecting group, indicates potential applications in photochemistry and the release of caged compounds .

Applications De Recherche Scientifique

Photolabile Protecting Groups and Synthesis Techniques

Photolabile Protecting Groups : The research on brominated hydroxyquinoline derivatives, including structures related to 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlights their utility as photolabile protecting groups for carboxylic acids. These compounds show high quantum efficiency for photo-induced removal and are sensitive to multiphoton excitation, making them suitable for in vivo applications. Their increased solubility and low fluorescence enhance their utility in biological contexts for the controlled release of biological messengers (Fedoryak & Dore, 2002).

Synthetic Routes : The synthesis of related quinoline derivatives involves various catalyzed cyclization techniques and modifications to introduce different functional groups. These methodologies provide efficient routes to a broad range of quinoline compounds with potential applications in medicinal chemistry and drug development (Kobayashi et al., 1995).

Antimicrobial Agents

- Antimicrobial Activity : Some studies on quinoline derivatives, including those structurally similar to 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, have shown antimicrobial properties. Compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating potential applications as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cytotoxic and Antitumor Activity

- Cytotoxic and Antitumor Properties : Research into the cytotoxic and antitumor activities of quinoline derivatives has been conducted, revealing that certain quinoline compounds exhibit promising activity against cancer cell lines. These findings support the potential use of quinoline derivatives in the development of anticancer drugs (Bu et al., 2001).

Advanced Synthesis for Drug Development

- Synthetic Advances : The development of advanced synthetic techniques for quinoline derivatives, including 7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, facilitates the creation of complex molecules with potential therapeutic applications. These synthetic advances enable the exploration of novel drug candidates and the expansion of chemical space relevant to pharmaceutical development (Ikemoto et al., 2005).

Propriétés

IUPAC Name |

7-bromo-1-(4-hydroxy-2-methylphenyl)-4-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-9-6-11(21)3-5-14(9)20-8-13(17(19)23)16(22)12-4-2-10(18)7-15(12)20/h2-8,21H,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUHKQXFAZABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N2C=C(C(=O)C3=C2C=C(C=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-(4-hydroxy-2-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2545552.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2545566.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)